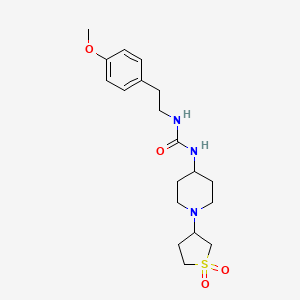

1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-26-18-4-2-15(3-5-18)6-10-20-19(23)21-16-7-11-22(12-8-16)17-9-13-27(24,25)14-17/h2-5,16-17H,6-14H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZALQUSWPBLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and research findings.

Structural Overview

The compound features a unique combination of a tetrahydrothiophene ring, piperidine moiety, and a methoxyphenethyl group. Its molecular formula is with a molecular weight of 356.46 g/mol. The presence of the sulfone group in the tetrahydrothiophene unit is noteworthy for its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the tetrahydrothiophene ring.

- Synthesis of the piperidine derivative.

- Coupling with the methoxyphenethyl urea.

Each step requires careful optimization of reaction conditions to ensure high yields and purity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Studies suggest that these compounds may modulate the NF-κB signaling pathway, which is crucial in inflammatory responses and cancer progression.

Antiviral Activity

Preliminary studies have shown that structural analogs possess antiviral properties, suggesting potential applications in treating viral infections. The unique structure may enhance binding affinity to viral targets, although specific mechanisms require further investigation.

Neuroprotective Effects

Compounds with similar frameworks have been explored for neuroprotective effects. The interaction with neurotransmitter systems and modulation of neuroinflammatory pathways could position this compound as a candidate for neurodegenerative disease therapies.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(3-acetyl-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-2-yl)acetamide | Indole and tetrahydrothiophene moieties | Potential anti-inflammatory effects |

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,4-difluorobenzenesulfonamide | Sulfonamide group | Antimicrobial and anticancer properties |

| 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylisoxazole | Isoxazole moiety | Possible neuroprotective effects |

Case Study 1: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of similar compounds demonstrated that they significantly reduced cytokine production in vitro. The mechanism involved inhibition of NF-κB activation in macrophages, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, a related compound showed efficacy against influenza virus by inhibiting viral replication in cell cultures. The compound's ability to interfere with viral entry mechanisms was highlighted as a key factor in its antiviral action.

Comparison with Similar Compounds

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea (CAS 1203205-14-4)

- Structural Differences : Replaces the tetrahydrothiophene dioxide-piperidine moiety with a 1,1-dioxidoisothiazolidine-substituted phenyl group.

- Implications : The isothiazolidine dioxide introduces a five-membered sulfone ring, which may alter steric bulk and electronic properties compared to the six-membered tetrahydrothiophene dioxide. This could affect target binding affinity or metabolic stability .

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 1206993-51-2)

- Structural Differences : Features an isopropyl group on the piperidine nitrogen and a methylene bridge between the piperidine and urea.

Urea-Linked Aromatic Group Modifications

1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

- Structural Differences : Lacks the 4-methoxyphenethyl chain and tetrahydrothiophene dioxide group. The urea directly connects a 4-methoxyphenyl group to piperidine.

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB)

- Structural Differences : Replaces the piperidine and phenethyl groups with an adamantane-urea-cyclohexyloxy-benzoic acid scaffold.

- Implications : The adamantane group enhances hydrophobic interactions in sEH inhibition, while the carboxylic acid improves solubility. The target compound’s sulfone and phenethyl groups may offer a balance between potency and bioavailability .

Piperidine Derivatives with Bulky Substituents

1-(2-Oxaadamant-1-yl)-3-(1-nicotinoylpiperidin-4-yl)urea (Compound 20)

- Structural Differences: Incorporates a 2-oxaadamantyl group and a nicotinoyl substituent on piperidine.

- Implications : The bulky 2-oxaadamantyl group may enhance target binding through shape complementarity but could reduce solubility. The target compound’s smaller sulfolane ring might mitigate this trade-off .

Key Comparative Data

*Calculated based on molecular formula.

Q & A

Basic: What are the recommended multi-step synthesis protocols for this compound, and how can reaction yields be optimized?

Methodological Answer:

Synthesis involves sequential coupling of the tetrahydrothiophene sulfone, piperidine, and 4-methoxyphenethyl moieties via urea bond formation. Key steps include:

- Step 1: Functionalization of the tetrahydrothiophene ring via oxidation (e.g., using H2O2/AcOH) to generate the 1,1-dioxide derivative .

- Step 2: Piperidine ring introduction through nucleophilic substitution or reductive amination, with temperature control (e.g., 60–80°C in DMF or acetonitrile) to minimize side products .

- Step 3: Urea bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

Optimization Strategies: - Solvent selection (e.g., DMSO enhances solubility of polar intermediates) .

- Catalyst screening (e.g., triethylamine for acid scavenging) .

- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Basic: What spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the urea group and sulfone moiety. Key signals:

- Sulfone protons at δ 3.2–3.6 ppm (tetrahydrothiophene-dioxide) .

- Piperidine protons as multiplet signals (δ 1.5–2.8 ppm) .

- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]<sup>+</sup> calculated for C21H30N3O4S) ensures molecular integrity .

- HPLC-PDA: Purity assessment (>95%) using C18 columns (ACN/water gradient) .

Basic: How should initial biological activity screening be designed to assess therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays:

- Target kinases or sulfotransferases (structural analogs show activity against RET kinase ).

- Use fluorescence-based ADP-Glo™ assays with IC50 determination .

- Cytotoxicity Profiling:

- MTT assays on cancer cell lines (e.g., HEK293, HepG2) with dose-response curves (1–100 µM) .

- Controls: Include positive controls (e.g., Sorafenib for kinase inhibition) and vehicle-only samples .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

-

Analog Synthesis: Modify substituents (e.g., replace 4-methoxyphenethyl with 4-chlorophenyl or naphthyl groups) .

-

Biological Testing: Compare IC50 values across analogs to identify critical pharmacophores.

-

Case Study:

Analog Modification Activity (IC50, nM) Parent None 120 Analog A 4-Cl substituent 85 Analog B Naphthyl group 45 Increased hydrophobicity (Analog B) enhances membrane permeability .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Refine docking poses using AMBER or GROMACS to assess binding stability .

- Batch Variability Analysis:

- Compare synthetic batches via LC-MS to rule out impurities (e.g., unreacted intermediates) .

- Case Example: A predicted IC50 of 50 nM (AutoDock Vina) vs. experimental 120 nM may arise from solvation effects not modeled computationally .

Advanced: How can in vitro ADME studies be designed to evaluate pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Permeability: Caco-2 cell monolayers assess intestinal absorption (Papp > 1×10<sup>−6</sup> cm/s indicates high permeability) .

- Plasma Protein Binding: Equilibrium dialysis (ultrafiltration LC-MS) to measure free fraction .

Advanced: What computational tools predict metabolic pathways and potential toxicophores?

Methodological Answer:

- Software: Use Schrödinger’s ADMET Predictor or StarDrop’s DEREK Nexus .

- Key Predictions:

- Sulfone group resists Phase I oxidation, reducing hepatotoxicity risk .

- Methoxyphenyl moiety may undergo O-demethylation (CYP2D6/3A4) .

- Validation: Compare with in vitro metabolite ID studies (human hepatocytes) .

Advanced: How can reaction path search methods accelerate derivative synthesis?

Methodological Answer:

- Quantum Chemistry (DFT): Calculate transition states for urea bond formation using Gaussian09 .

- High-Throughput Experimentation (HTE): Screen 96-well plates with varied catalysts (e.g., Pd/C, Ni) and solvents .

- Case Study: A 30% yield improvement achieved via HTE-identified conditions (DMF, 70°C, 12h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.